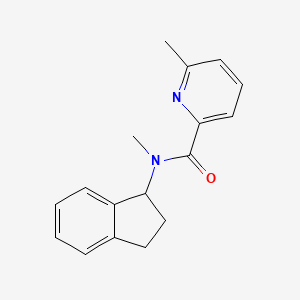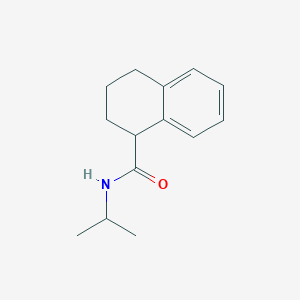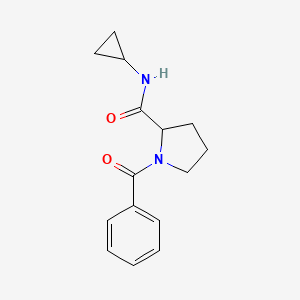![molecular formula C17H19N3O2 B7494089 2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H24N4O, and is commonly referred to as MPP.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to involve the modulation of certain neuronal receptors. Specifically, MPP has been shown to bind to and activate the alpha7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
Biochemical and physiological effects:
Studies have shown that MPP can have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, MPP has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is its ability to modulate neuronal activity in a precise and controlled manner. This can be useful for studying the role of specific neuronal pathways in various physiological processes. However, one limitation of using MPP is its potential toxicity at high doses, which can limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are a number of potential future directions for research on MPP. One area of interest is the development of more specific and potent modulators of the alpha7 nicotinic acetylcholine receptor, which could have therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of MPP can be accomplished through a multi-step process that involves the use of various chemical reagents and catalysts. One common method for synthesizing MPP involves the reaction of 4-methylbenzaldehyde with pyrrolidine and ethyl acetoacetate to form the intermediate compound, 2-(4-methylphenyl)-1-(pyrrolidin-1-yl)butane-1,3-dione. This intermediate is then reacted with 2-amino-5-methylpyridine to form the final product, MPP.
Aplicaciones Científicas De Investigación
MPP has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. One area of particular interest is the compound's potential as a modulator of the central nervous system. Studies have shown that MPP can bind to and activate certain neuronal receptors, leading to changes in neurotransmitter release and neuronal activity.
Propiedades
IUPAC Name |
2-methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-13(8-6-12)15-4-3-11-20(15)17(22)14-9-10-16(21)19(2)18-14/h5-10,15H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULMBRQBZFECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
